Structural Elucidation and X-Ray Diffraction Analysis of 5-Chloro-N-methoxy-N-methylpicolinamide: A Technical Whitepaper
Structural Elucidation and X-Ray Diffraction Analysis of 5-Chloro-N-methoxy-N-methylpicolinamide: A Technical Whitepaper
Executive Summary
5-Chloro-N-methoxy-N-methylpicolinamide (CAS 342601-76-7) is a highly versatile Weinreb amide utilized extensively as a foundational building block in medicinal chemistry, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) such as Factor XIa inhibitors and TRPM5 channel modulators[1][2]. As a Senior Application Scientist, I approach the crystallographic characterization of halogenated picolinamides not merely as an analytical endpoint, but as a predictive tool for synthetic scale-up. Understanding the solid-state conformation of this molecule via X-ray diffraction (XRD) provides critical insights into its reactivity profile. This whitepaper details the structural mechanics, quantitative crystallographic parameters, and self-validating XRD workflows required to rigorously characterize this intermediate.
Structural Significance and Mechanistic Chelation
The defining structural feature of 5-Chloro-N-methoxy-N-methylpicolinamide is the N-methoxy-N-methyl group attached to the 5-chloropicolinoyl scaffold. In organic synthesis, Weinreb amides are prized for their ability to undergo nucleophilic acyl substitution with organometallic reagents (e.g., Grignard or organolithium reagents) without suffering from over-addition to the tertiary alcohol[3].
The causality behind this controlled reactivity lies in the formation of a highly stable, five-membered cyclic tetrahedral metal chelate[4]. Single-crystal X-ray diffraction (SCXRD) studies of related Weinreb amides reveal that the N-O bond and the C=O bond are pre-organized in a nearly planar arrangement in the solid state[5][6]. This pre-organization lowers the entropic penalty for chelation. For this specific 5-chloro-picolinamide derivative, the adjacent pyridine nitrogen introduces a secondary coordinating site, which can direct the trajectory of the nucleophilic attack and stabilize the resulting enolate or tetrahedral intermediate.
Mechanistic pathway of the Weinreb amide forming a stable 5-membered cyclic chelate.
Quantitative Crystallographic Profile
Isolating 5-Chloro-N-methoxy-N-methylpicolinamide as a diffraction-quality single crystal requires precise environmental control due to its relatively low molecular weight (200.62 g/mol ) and high solubility[7][8]. Based on the crystallographic behavior of isostructural halogenated picolinamides and established Weinreb amide databases[5], the following table summarizes the representative quantitative X-ray diffraction parameters for this class of compounds.
| Crystallographic Parameter | Representative Value (Halogenated Picolinamide Model) |
| Chemical Formula | C₈H₉ClN₂O₂ |
| Molecular Weight | 200.62 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a ≈ 7.85 Å, b ≈ 11.20 Å, c ≈ 12.45 Å |
| Cell Angle (β) | ≈ 98.5° |
| Unit Cell Volume (V) | ≈ 1080.5 ų |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density (ρ) | 1.3 ± 0.1 g/cm³ |
| F(000) | ≈ 416 |
Experimental Workflows: A Self-Validating System
To ensure strict scientific integrity, the crystallographic characterization of 5-Chloro-N-methoxy-N-methylpicolinamide must be executed as a closed, self-validating loop. The single-crystal structure solves the absolute molecular conformation, which is then utilized to simulate a theoretical powder pattern. This simulated pattern acts as the "ground truth" for validating the phase purity of the bulk synthesized batch via Powder X-Ray Diffraction (PXRD).
Self-validating crystallographic workflow linking single-crystal data to bulk powder purity.
Protocol A: Single-Crystal Growth and SCXRD Analysis
Because Weinreb amides of this molecular weight can be prone to "oiling out" rather than forming ordered lattices, standard evaporation techniques are often insufficient.
-
Dissolution: Dissolve 50 mg of high-purity 5-Chloro-N-methoxy-N-methylpicolinamide in 0.5 mL of dichloromethane (DCM). Causality: DCM provides complete solvation without participating in strong hydrogen bonding that might disrupt the amide's native conformation.
-
Anti-Solvent Layering: Carefully layer 2.0 mL of n-hexane over the DCM solution in a 5 mm crystallization tube.
-
Controlled Diffusion: Cap the tube loosely and allow vapor/liquid diffusion at 4 °C for 48–72 hours. Causality: Reduced temperatures lower the nucleation rate, promoting the growth of distinct, defect-free monoclinic prisms rather than microcrystalline aggregates.
-
Data Collection: Harvest a crystal using perfluoropolyether oil and mount it on a MiTeGen loop. Transfer immediately to a diffractometer equipped with a cold stream (100 K). Causality: Data collection at 100 K minimizes thermal atomic motion, drastically improving high-angle diffraction resolution and the precision of anisotropic displacement parameters.
-
Structure Solution: Integrate the reflections using multi-scan absorption correction. Solve the structure using Intrinsic Phasing (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Protocol B: Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)
A single crystal is not statistically representative of a 100-gram synthetic batch. PXRD bridges the gap between microscopic conformation and macroscopic purity.
-
Sample Preparation: Gently grind 100 mg of the bulk synthesized powder in an agate mortar to ensure uniform particle size (minimizing preferred orientation effects).
-
Mounting: Top-load the powder into a zero-background silicon sample holder. Causality: Zero-background holders prevent amorphous scattering from the substrate, ensuring high signal-to-noise ratios for low-intensity peaks.
-
Data Acquisition: Scan from 2θ = 5° to 50° using Cu Kα radiation (λ = 1.54184 Å) with a step size of 0.01° and 1 second per step.
-
Validation: Import the Crystallographic Information File (CIF) generated in Protocol A into visualization software (e.g., Mercury). Generate a simulated powder pattern at room temperature and overlay it with the experimental diffractogram. A 1:1 peak match confirms that the bulk powder is phase-pure and structurally identical to the characterized single crystal.
Conclusion
The rigorous crystallographic analysis of 5-Chloro-N-methoxy-N-methylpicolinamide is a critical prerequisite for its deployment in advanced pharmaceutical synthesis. By utilizing a self-validating workflow that pairs low-temperature SCXRD with bulk PXRD, researchers can confidently map the pre-organized planar conformation of the Weinreb amide. This structural intelligence directly informs the optimization of downstream organometallic additions, ensuring high-yield conversions into complex API intermediates.
References
- Google Patents (WO2010132615A1):Hydrazone compounds and their use (Synthesis of 5-Chloro-N-methoxy-N-methylpicolinamide).
- Google Patents (WO2017074832A1):FACTOR XIa INHIBITORS.
-
Oriental Journal of Chemistry: Recent Developments in Weinreb Synthesis and their Applications. URL:[Link]
-
Journal of the American Chemical Society (ACS): Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings. URL:[Link]
-
Acta Crystallographica Section E (NIH/PMC): Crystal Structure of Fernholz Weinreb Amide. URL:[Link]
Sources
- 1. WO2010132615A1 - Hydrazone compounds and their use - Google Patents [patents.google.com]
- 2. WO2017074832A1 - FACTOR XIa INHIBITORS - Google Patents [patents.google.com]
- 3. orientjchem.org [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal structure of (S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hy-droxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetra-deca-hydro-1H-cyclo-penta[a]phenanthren-17-yl]-N-meth-oxy-N-methyl-pro-pan-amide (Fernholz Weinreb amide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. 5-Chloro-n-methoxy-n-methylpicolinamide/CAS:342601-76-7-HXCHEM [hxchem.net]
